2-(4-Methylphenyl)-1,3-diphenylpropane-1,3-dione
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Overview
Description
2-(4-Methylphenyl)-1,3-diphenylpropane-1,3-dione is an organic compound with a complex structure that includes a propane-1,3-dione backbone substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,3-diphenylpropane-1,3-dione typically involves the reaction of benzaldehyde derivatives with acetophenone derivatives under basic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings are substituted with various functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(4-Methylphenyl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1,3-diphenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with a similar structure but different functional groups.
Benzophenone: A simpler ketone with two phenyl groups attached to a carbonyl group.
Acetophenone: A ketone with a phenyl group attached to a carbonyl group.
Uniqueness
2-(4-Methylphenyl)-1,3-diphenylpropane-1,3-dione is unique due to its specific substitution pattern and the presence of both phenyl and methylphenyl groups
Properties
CAS No. |
71597-70-1 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C22H18O2/c1-16-12-14-17(15-13-16)20(21(23)18-8-4-2-5-9-18)22(24)19-10-6-3-7-11-19/h2-15,20H,1H3 |
InChI Key |
JVEYMJZFHIAKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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